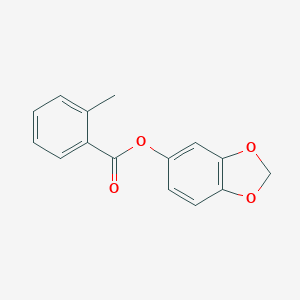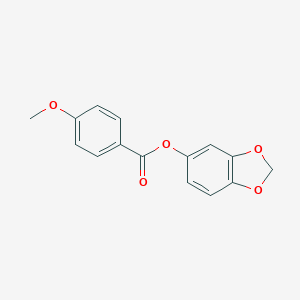
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide, also known as BDP, is a chemical compound that has been widely used in scientific research due to its unique properties. BDP is a potent and selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
Mécanisme D'action
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as ATP. This results in the inhibition of receptor activation and downstream signaling pathways, including the release of pro-inflammatory cytokines and the induction of cell death. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to induce conformational changes in the P2X7 receptor, leading to the inhibition of its function.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have a number of biochemical and physiological effects in various biological systems. In vitro studies have demonstrated that N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells, and can also inhibit the activation of the inflammasome, a key component of the innate immune response. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to induce apoptosis in cancer cells, and to inhibit the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has several advantages as a tool for scientific research. It is a potent and selective antagonist of the P2X7 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain biological systems. Additionally, the use of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide as a tool for scientific research requires careful consideration of the potential off-target effects and the appropriate controls.
Orientations Futures
There are several future directions for the study of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and its role in various biological systems. One potential direction is the development of more potent and selective P2X7 receptor antagonists, which may have greater efficacy in the treatment of diseases such as cancer and autoimmune disorders. Another direction is the investigation of the potential therapeutic applications of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and other P2X7 receptor antagonists, including their use in combination with other drugs or therapies. Finally, further research is needed to better understand the mechanisms of action of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide and its effects on various biological systems, which may provide valuable insights into the pathogenesis of disease and the development of new therapies.
Méthodes De Synthèse
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dibromophenol with sec-butylamine to form an intermediate product, which is then reacted with 2-bromo-2-methylpropanoic acid to yield N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide. The purity of N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been widely used in scientific research as a tool to study the P2X7 receptor and its role in various physiological and pathological processes. The P2X7 receptor is involved in the regulation of immune responses, inflammation, and cell death, and has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. N-(sec-butyl)-2-(2,4-dibromophenoxy)propanamide has been shown to inhibit the activation of the P2X7 receptor and to modulate its downstream signaling pathways, providing a valuable tool for studying the function of this receptor in various biological systems.
Propriétés
Formule moléculaire |
C13H17Br2NO2 |
|---|---|
Poids moléculaire |
379.09 g/mol |
Nom IUPAC |
N-butan-2-yl-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C13H17Br2NO2/c1-4-8(2)16-13(17)9(3)18-12-6-5-10(14)7-11(12)15/h5-9H,4H2,1-3H3,(H,16,17) |
Clé InChI |
ACBKARFLBWLKTB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
SMILES canonique |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
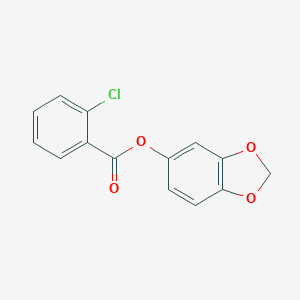
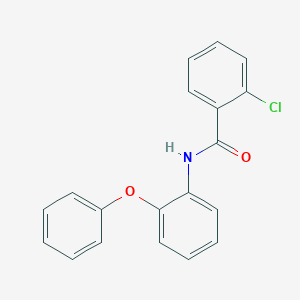
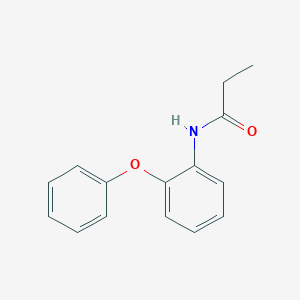
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


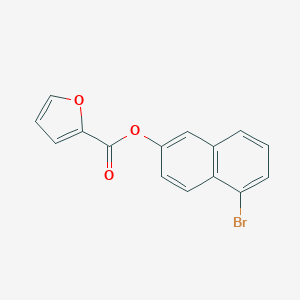
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
